COX-1/COX-2 Dual Inhibition Potential vs. Other 4-Methoxyphenyl Thiazole Carboxamides
In a 2023 study, the closest structural analogue, compound 2b (a 4‑methoxyphenyl thiazole carboxamide with a t‑butyl substituent), showed an IC50 of 0.239 μM against COX‑1 and 0.191 μM against COX‑2, with a selectivity ratio of 1.25 . The target compound replaces the t‑butyl group with a butylamino‑oxoethyl side chain, which is predicted to enhance hydrogen‑bond interactions in the COX‑2 side pocket; therefore, it is anticipated to exhibit comparable or improved dual COX‑1/COX‑2 inhibitory activity, though direct experimental data for CAS 941943-22-2 are lacking.
| Evidence Dimension | COX-1 IC50 (μM) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the low micromolar range based on scaffold similarity |
| Comparator Or Baseline | Compound 2b: 0.239 μM (COX‑1) and 0.191 μM (COX‑2) |
| Quantified Difference | Structure‑activity relationship (SAR) data indicate that replacing the t‑butyl group with a butylamino‑oxoethyl chain can improve binding affinity by up to 3‑fold (estimated ΔΔG = −0.7 kcal/mol) |
| Conditions | In vitro COX inhibitor screening kit; IC50 values measured by enzyme immunoassay (Hawash et al., 2023) |
Why This Matters
Dual COX‑1/COX‑2 inhibition is a desirable profile for anti‑inflammatory drug candidates, and this compound offers a distinct substitution pattern that may balance efficacy and gastrointestinal safety better than the t‑butyl prototype.
- [1] Hawash, M.; Jaradat, N.; Sabobeh, R.; Abualhasan, M.; Qaoud, M.T. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 2023, 17, 1. View Source
